Home > Products > Screening Compounds P101851 > 4-(5-chloro-2-methylphenyl)-N-(3-fluoro-4-methylphenyl)piperazine-1-carboxamide
4-(5-chloro-2-methylphenyl)-N-(3-fluoro-4-methylphenyl)piperazine-1-carboxamide -

4-(5-chloro-2-methylphenyl)-N-(3-fluoro-4-methylphenyl)piperazine-1-carboxamide

Catalog Number: EVT-4420515
CAS Number:
Molecular Formula: C19H21ClFN3O
Molecular Weight: 361.8 g/mol
The product is for non-human research only. Not for therapeutic or veterinary use.

Product Introduction

4-(2-Chloro-4-methoxy-5-methylphenyl)-N-[(1S)-2-cyclopropyl-1-(3-fluoro-4-methylphenyl)ethyl]-5-methyl-N-(2-propynyl)-1,3-thiazol-2-amine hydrochloride (SSR125543A)

    Compound Description: SSR125543A is a potent and selective corticotrophin-releasing factor 1 (CRF1) receptor antagonist. [, ] Studies show that it exhibits anxiolytic and antidepressant-like effects in rodent models, particularly in paradigms involving inescapable stress. [] SSR125543A effectively antagonizes CRF-induced responses, including ACTH secretion, stress-induced hyperthermia, and neurotransmitter release. [, ] It demonstrates good oral bioavailability and a favorable duration of action. []

N-(3-chloro-2-methylphenyl)-5-(4-fluoro-3-hydroxyphenyl)isoxazole-3-carboxamide (60)

    Compound Description: This compound is a potent inhibitor of the mitochondrial permeability transition pore (mtPTP). [] It exhibits picomolar potency in preventing mitochondrial swelling and increases the calcium retention capacity of mitochondria. [] Compound 60 demonstrated therapeutic potential in a zebrafish model of congenital muscular dystrophies, highlighting its potential for treating diseases associated with mtPTP dysfunction. []

N-(5-chloro-2-methylphenyl)-1-(4-fluoro-3-hydroxyphenyl)-1H-1,2,3-triazole-4-carboxamide (TR001)

    Compound Description: TR001, a second-generation mtPTP inhibitor, was developed to address the poor plasma stability of isoxazole-based inhibitors like compound 60. [] By replacing the isoxazole with a triazole ring, TR001 demonstrated improved plasma stability while maintaining potent inhibitory activity against mtPTP. [] Similar to compound 60, TR001 showed efficacy in a zebrafish model of muscular dystrophy. []

4,4′,4″-(4-propyl-[1H]-pyrazole-1,3,5-triyl)trisphenol (PPT)

    Compound Description: This compound emerged as a promising anti-staphylococcal agent, identified through a multi-host screening approach using C. elegans and G. mellonella. [] PPT effectively reduced the severity of methicillin-resistant Staphylococcus aureus (MRSA) infections in both organisms, displaying an MIC of 2-8 µg/mL. [] It demonstrated synergistic activity with doxycycline against MRSA. [] Mechanistic studies suggest PPT might target bacterial membranes. []

(1S,2S)-2-[2-[[3-(1H-benzimidazol-2-yl)propyl]methylamino]ethyl]-6-fluoro-1,2,3,4-tetrahydro-1-(1-methylethyl)-2-naphthalenyl cyclopropanecarboxylate dihydrochloride (NNC)

    Compound Description: Similar to PPT, NNC also showed potent anti-staphylococcal activity against MRSA in both C. elegans and G. mellonella infection models. [] It reduced the severity of infections and exhibited an MIC in the range of 2-8 µg/mL. [] NNC permeabilized MRSA cells, suggesting a possible mechanism involving bacterial membrane disruption. [] Additionally, it showed synergistic activity with doxycycline against MRSA. []

4,5,6,7-Tetrabromobenzotriazole (TBB)

    Compound Description: Identified through the same multi-host screening platform as PPT and NNC, TBB exhibited potent anti-MRSA activity. [] It effectively reduced MRSA infection severity in both C. elegans and G. mellonella models. [] TBB demonstrated membrane-permeabilizing effects on MRSA cells, indicating its potential as a membrane-active agent. [] Importantly, it showed synergistic activity with both doxycycline and oxacillin against MRSA, highlighting its potential for combination therapy. []

3-[2-[2-chloro-4-[3-(2,6-dichlorophenyl)-5-(1-methylethyl)-4-isoxazolyl]methoxy]phenyl]ethenyl] benzoic acid (GW4064)

    Compound Description: GW4064 emerged as another promising hit against MRSA from the multi-host screening. [] It exhibited significant antibacterial activity, effectively reducing MRSA infection severity in C. elegans and G. mellonella models. [] GW4064 demonstrated an MIC in the 2-8 µg/mL range against MRSA. [] Notably, it showed synergistic effects when combined with doxycycline against MRSA. []

N-(cyclopropylmethoxy)-3,4,5-trifluoro-2-[(4-iodo-2-methylphenyl)amino] benzamide (PD198306)

    Compound Description: This compound, identified through the multi-host screening approach, exhibited potent anti-MRSA activity in both C. elegans and G. mellonella infection models. [] It effectively reduced the severity of MRSA infections and showed an MIC ranging from 2 to 8 µg/mL. [] PD198306 displayed synergistic activity with erythromycin against MRSA. []

Properties

Product Name

4-(5-chloro-2-methylphenyl)-N-(3-fluoro-4-methylphenyl)piperazine-1-carboxamide

IUPAC Name

4-(5-chloro-2-methylphenyl)-N-(3-fluoro-4-methylphenyl)piperazine-1-carboxamide

Molecular Formula

C19H21ClFN3O

Molecular Weight

361.8 g/mol

InChI

InChI=1S/C19H21ClFN3O/c1-13-4-6-16(12-17(13)21)22-19(25)24-9-7-23(8-10-24)18-11-15(20)5-3-14(18)2/h3-6,11-12H,7-10H2,1-2H3,(H,22,25)

InChI Key

KGNJDWKCUODPPK-UHFFFAOYSA-N

SMILES

CC1=C(C=C(C=C1)Cl)N2CCN(CC2)C(=O)NC3=CC(=C(C=C3)C)F

Canonical SMILES

CC1=C(C=C(C=C1)Cl)N2CCN(CC2)C(=O)NC3=CC(=C(C=C3)C)F

Product FAQ

Q1: How Can I Obtain a Quote for a Product I'm Interested In?
  • To receive a quotation, send us an inquiry about the desired product.
  • The quote will cover pack size options, pricing, and availability details.
  • If applicable, estimated lead times for custom synthesis or sourcing will be provided.
  • Quotations are valid for 30 days, unless specified otherwise.
Q2: What Are the Payment Terms for Ordering Products?
  • New customers generally require full prepayment.
  • NET 30 payment terms can be arranged for customers with established credit.
  • Contact our customer service to set up a credit account for NET 30 terms.
  • We accept purchase orders (POs) from universities, research institutions, and government agencies.
Q3: Which Payment Methods Are Accepted?
  • Preferred methods include bank transfers (ACH/wire) and credit cards.
  • Request a proforma invoice for bank transfer details.
  • For credit card payments, ask sales representatives for a secure payment link.
  • Checks aren't accepted as prepayment, but they can be used for post-payment on NET 30 orders.
Q4: How Do I Place and Confirm an Order?
  • Orders are confirmed upon receiving official order requests.
  • Provide full prepayment or submit purchase orders for credit account customers.
  • Send purchase orders to sales@EVITACHEM.com.
  • A confirmation email with estimated shipping date follows processing.
Q5: What's the Shipping and Delivery Process Like?
  • Our standard shipping partner is FedEx (Standard Overnight, 2Day, FedEx International Priority), unless otherwise agreed.
  • You can use your FedEx account; specify this on the purchase order or inform customer service.
  • Customers are responsible for customs duties and taxes on international shipments.
Q6: How Can I Get Assistance During the Ordering Process?
  • Reach out to our customer service representatives at sales@EVITACHEM.com.
  • For ongoing order updates or questions, continue using the same email.
  • Remember, we're here to help! Feel free to contact us for any queries or further assistance.

Quick Inquiry

 Note: Kindly utilize formal channels such as professional, corporate, academic emails, etc., for inquiries. The use of personal email for inquiries is not advised.